molecular formula C28H30O15 B12432340 Acacetin 7-[rhamnosyl-(1->2)-galacturonide]

Acacetin 7-[rhamnosyl-(1->2)-galacturonide]

Cat. No.: B12432340
M. Wt: 606.5 g/mol
InChI Key: TUDSTNCBSGYJRS-XUJHGRLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acacetin 7-[rhamnosyl-(1->2)-galacturonide]: is a flavonoid glycoside derived from the fruits of Fortunella japonica . This compound is known for its diverse biological activities and potential therapeutic applications. It has a molecular formula of C28H30O15 and a molecular weight of 606.5 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] typically involves the glycosylation of acacetin with rhamnose and galacturonic acid. The reaction conditions often include the use of catalysts and specific solvents to facilitate the glycosylation process .

Industrial Production Methods: Industrial production of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] involves extraction from natural sources such as the fruits of Fortunella japonica. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Acacetin 7-[rhamnosyl-(1->2)-galacturonide] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] .

Mechanism of Action

The mechanism of action of Acacetin 7-[rhamnosyl-(1->2)-galacturonide] involves the modulation of various molecular targets and pathways. It exerts its effects by:

Properties

Molecular Formula

C28H30O15

Molecular Weight

606.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-4-oxochromen-7-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H30O15/c1-10-19(31)20(32)23(35)27(39-10)43-25-22(34)21(33)24(26(36)37)42-28(25)40-13-7-14(29)18-15(30)9-16(41-17(18)8-13)11-3-5-12(38-2)6-4-11/h3-10,19-25,27-29,31-35H,1-2H3,(H,36,37)/t10-,19-,20+,21+,22-,23+,24-,25+,27-,28+/m0/s1

InChI Key

TUDSTNCBSGYJRS-XUJHGRLLSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)C(=O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.